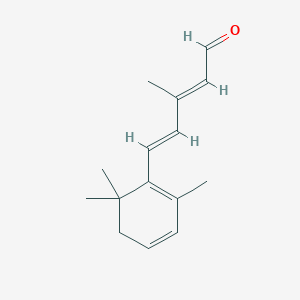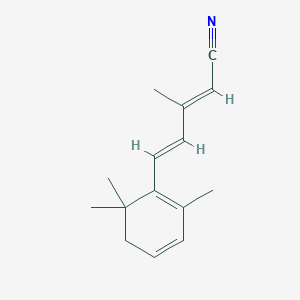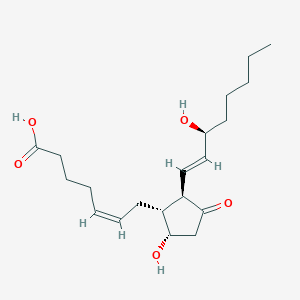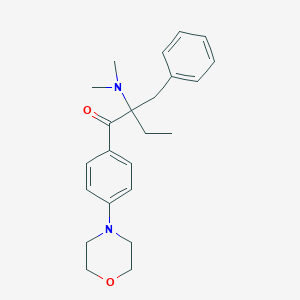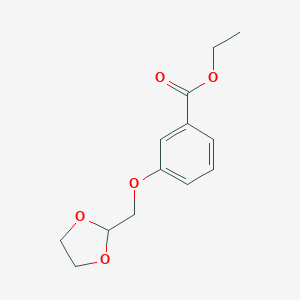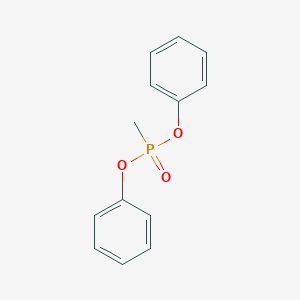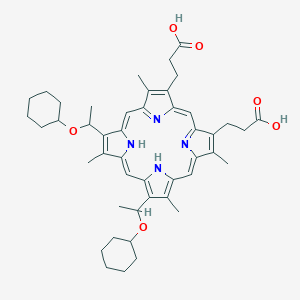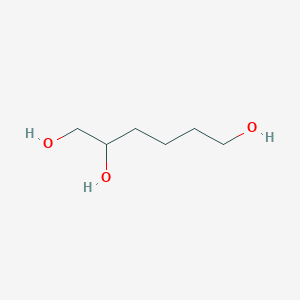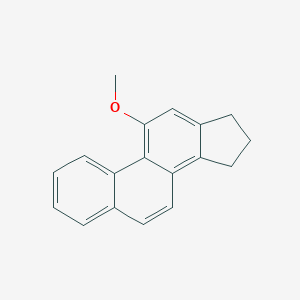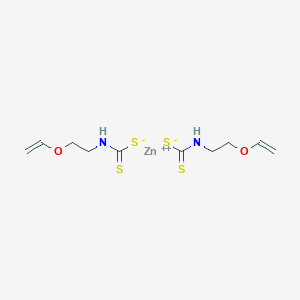
Zinc, bis((2-(ethenyloxy)ethyl)carbamodithioato-S,S')-, (T-4)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc, bis((2-(ethenyloxy)ethyl)carbamodithioato-S,S')-, (T-4)-, also known as ZnEt2dtc, is a zinc complex compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Zinc, bis((2-(ethenyloxy)ethyl)carbamodithioato-S,S')-, (T-4)- is not well understood. However, it is believed to function by forming a thin layer on the surface of the metal, which prevents the metal from coming into contact with corrosive agents. Additionally, Zinc, bis((2-(ethenyloxy)ethyl)carbamodithioato-S,S')-, (T-4)- has been shown to increase the efficiency of OLEDs by improving the transport of charge carriers in the devices.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of Zinc, bis((2-(ethenyloxy)ethyl)carbamodithioato-S,S')-, (T-4)-. However, it has been shown to be non-toxic to human cells, which makes it a promising candidate for biomedical applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Zinc, bis((2-(ethenyloxy)ethyl)carbamodithioato-S,S')-, (T-4)- is its ease of synthesis, which makes it a readily available compound for scientific research. Additionally, it has been shown to be non-toxic, which makes it a safe compound to work with in the laboratory. However, one of the limitations of Zinc, bis((2-(ethenyloxy)ethyl)carbamodithioato-S,S')-, (T-4)- is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Zinc, bis((2-(ethenyloxy)ethyl)carbamodithioato-S,S')-, (T-4)-. One potential area of research is the development of new methods for the synthesis of Zinc, bis((2-(ethenyloxy)ethyl)carbamodithioato-S,S')-, (T-4)- that can improve its solubility in water. Additionally, further studies are needed to understand the mechanism of action of Zinc, bis((2-(ethenyloxy)ethyl)carbamodithioato-S,S')-, (T-4)- and its potential applications in biomedicine and other fields. Finally, research is needed to explore the potential use of Zinc, bis((2-(ethenyloxy)ethyl)carbamodithioato-S,S')-, (T-4)- as a precursor for the synthesis of other metal sulfide nanoparticles.
Synthesemethoden
Zinc, bis((2-(ethenyloxy)ethyl)carbamodithioato-S,S')-, (T-4)- is synthesized by reacting zinc acetate with ethylene glycol and ammonium dithiocarbamate in methanol. The resulting Zinc, bis((2-(ethenyloxy)ethyl)carbamodithioato-S,S')-, (T-4)- is a yellowish-green crystalline powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
Zinc, bis((2-(ethenyloxy)ethyl)carbamodithioato-S,S')-, (T-4)- has been widely used in scientific research due to its potential applications in various fields. It has been studied for its anti-corrosion properties, as well as its potential use as a precursor for the synthesis of zinc sulfide nanoparticles. Additionally, Zinc, bis((2-(ethenyloxy)ethyl)carbamodithioato-S,S')-, (T-4)- has been investigated for its potential use as a dopant in organic light-emitting diodes (OLEDs) due to its ability to improve the efficiency of the devices.
Eigenschaften
CAS-Nummer |
111532-65-1 |
|---|---|
Produktname |
Zinc, bis((2-(ethenyloxy)ethyl)carbamodithioato-S,S')-, (T-4)- |
Molekularformel |
C10H16N2O2S4Zn |
Molekulargewicht |
389.9 g/mol |
IUPAC-Name |
zinc;N-(2-ethenoxyethyl)carbamodithioate |
InChI |
InChI=1S/2C5H9NOS2.Zn/c2*1-2-7-4-3-6-5(8)9;/h2*2H,1,3-4H2,(H2,6,8,9);/q;;+2/p-2 |
InChI-Schlüssel |
PEDMCIJHVORARS-UHFFFAOYSA-L |
SMILES |
C=COCCNC(=S)[S-].C=COCCNC(=S)[S-].[Zn+2] |
Kanonische SMILES |
C=COCCNC(=S)[S-].C=COCCNC(=S)[S-].[Zn+2] |
Andere CAS-Nummern |
111532-65-1 |
Synonyme |
(2-ethenoxyethylamino)methanedithioate, zinc(+2) cation |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



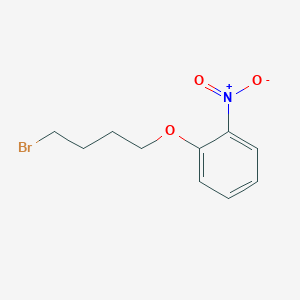
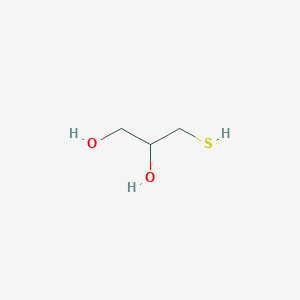
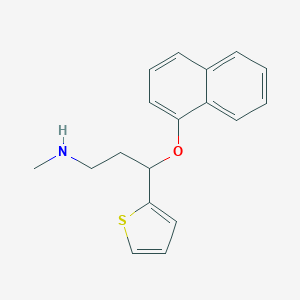

![1-[2-(2-Hydroxyethoxy)ethoxy]-3-benzyloxy-2-propanol](/img/structure/B48408.png)
